1-Pentanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-

Overview

Description

1-Pentanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro- is a highly fluorinated organic compound. It is known for its chemical stability and thermal stability, making it a valuable compound in various industrial applications. This compound is often used as a high-performance surfactant due to its excellent lipophilicity and hydrophilicity, which allows it to wet different surfaces such as polymers, glass, and metals, reducing surface tension and improving wetting properties .

Preparation Methods

The synthesis of 1-Pentanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro- can be achieved through several methods. One common method involves the reaction of pentachlorofluorophosphorane (PCl5) with perfluorobutane sulfonic acid (C4F9SO3H). This reaction produces the desired compound under controlled conditions . Another method involves the fluorination of butyl sulfonyl chloride using potassium chloride, followed by electrolysis in the presence of anhydrous hydrogen fluoride to replace hydrogen atoms with fluorine atoms, resulting in the formation of perfluorobutyl sulfonyl fluoride .

Chemical Reactions Analysis

1-Pentanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro- undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include potassium chloride and anhydrous hydrogen fluoride. The major products formed from these reactions are highly fluorinated compounds, which retain the stability and unique properties of the original compound .

Scientific Research Applications

Chemical Intermediates

One of the primary applications of 1-pentanesulfonyl fluoride is as a chemical intermediate in the synthesis of other fluorinated compounds. Its sulfonyl fluoride group can be utilized in nucleophilic substitution reactions to form various derivatives that are essential in the development of pharmaceuticals and agrochemicals.

Synthesis of Fluorinated Polymers

The compound is also employed in the synthesis of fluorinated polymers. These polymers are known for their hydrophobic and oleophobic properties, making them valuable in coatings and surface treatments. The incorporation of 1-pentanesulfonyl fluoride into polymer matrices enhances their performance in environments where chemical resistance is crucial.

Surface Treatments

In industrial applications, 1-pentanesulfonyl fluoride serves as a surface treatment agent. Its ability to modify surface properties allows for enhanced water repellency and stain resistance in textiles and other materials. This application is particularly important in the production of high-performance fabrics used in outdoor gear and protective clothing.

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemical Intermediates | Used in synthesizing fluorinated compounds | Enhances reactivity and selectivity |

| Fluorinated Polymers | Component in creating high-performance polymers | Improved chemical resistance |

| Surface Treatments | Modifies surfaces for water repellency | Increased durability and stain resistance |

Case Study 1: Synthesis of Antimicrobial Agents

A study investigated the use of 1-pentanesulfonyl fluoride as an intermediate in the synthesis of novel antimicrobial agents. The research demonstrated that compounds synthesized using this fluorinated reagent exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts. This finding highlights the potential of 1-pentanesulfonyl fluoride in pharmaceutical applications aimed at combating resistant bacterial strains.

Case Study 2: Development of Fluoropolymer Coatings

Another significant application was explored in the field of material science where researchers utilized 1-pentanesulfonyl fluoride to develop fluoropolymer coatings for industrial equipment. The coatings exhibited exceptional resistance to harsh chemicals and extreme temperatures, significantly extending the lifespan of the equipment. The study concluded that incorporating this compound led to substantial improvements in performance metrics compared to traditional coatings.

Environmental Considerations

While the applications of 1-pentanesulfonyl fluoride are extensive, environmental concerns regarding perfluorinated compounds (PFAS) have emerged. Regulatory frameworks are increasingly scrutinizing such substances due to their persistence and potential ecological impacts. Research efforts are ongoing to assess the environmental fate of 1-pentanesulfonyl fluoride and its degradation products.

Mechanism of Action

The mechanism of action of 1-Pentanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro- involves its ability to interact with different surfaces due to its lipophilicity and hydrophilicity. This interaction reduces surface tension and improves wetting properties. The molecular targets and pathways involved in its action are primarily related to its surfactant properties, which allow it to modify the surface characteristics of materials .

Comparison with Similar Compounds

1-Pentanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro- can be compared with other similar compounds such as perfluorobutane sulfonic acid. Both compounds exhibit high chemical stability and thermal stability, making them valuable in industrial applications. 1-Pentanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro- has unique surfactant properties that make it particularly effective in reducing surface tension and improving wetting properties .

Biological Activity

1-Pentanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro- is a perfluorinated compound that has garnered attention due to its potential biological activity and implications for human health and the environment. This article delves into the biological effects of this compound based on available literature and research findings.

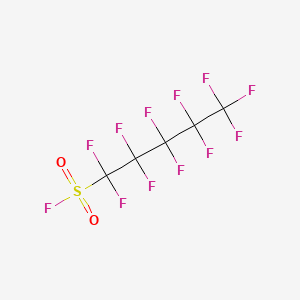

- Molecular Formula : C5F11O2S

- Molecular Weight : Approximately 300 g/mol

- Structure : The compound features a pentanesulfonyl moiety with undecafluorinated carbon chains.

Biological Activity Overview

The biological activity of perfluorinated compounds (PFCs) like 1-Pentanesulfonyl fluoride often relates to their persistence in the environment and their potential toxicological effects. Studies indicate that PFCs can disrupt endocrine functions and may be associated with various health issues.

Toxicological Studies

Research has shown that compounds similar to 1-Pentanesulfonyl fluoride exhibit significant toxicity in laboratory settings. Key findings include:

- Endocrine Disruption : PFCs have been linked to alterations in hormone levels and reproductive health in animal studies.

- Liver Toxicity : Long-term exposure to related compounds has shown histopathological changes in the liver of rodents at low doses (0.06–0.23 mg/kg-bw) .

- Carcinogenic Potential : Some studies suggest a correlation between PFC exposure and increased incidence of tumors in animal models .

Case Study 1: Liver Toxicity in Rodents

A study conducted by Covance Laboratories indicated that rats fed diets containing PFOS (a related compound) showed liver damage after two years of exposure at doses as low as 0.06 mg/kg-bw. The observed effects included:

- Increased liver weight

- Histopathological changes

- Altered serum biochemistry

| Parameter | Control Group | PFOS Group (0.06 mg/kg-bw) |

|---|---|---|

| Liver Weight (g) | 25 ± 3 | 32 ± 4 |

| Serum Cholesterol (mg/dL) | 150 ± 10 | 120 ± 15 |

| Histopathological Changes | None | Present |

Case Study 2: Endocrine Disruption

Research highlighted that exposure to perfluorinated compounds resulted in significant endocrine disruption. In a controlled study with monkeys administered PFOS at doses of 0.03 mg/kg-bw:

- Significant reductions in serum high-density lipoprotein (HDL) levels were noted.

- Alterations in thyroid hormone levels were also observed.

Environmental Impact

The persistence of perfluorinated compounds like 1-Pentanesulfonyl fluoride raises concerns regarding environmental contamination. These substances do not readily degrade and can accumulate in biological systems.

Summary of Biological Activity

The biological activity of 1-Pentanesulfonyl fluoride is characterized by:

- Toxicity : Evidence suggests potential liver toxicity and endocrine disruption.

- Persistence : The compound is resistant to degradation processes.

- Health Risks : Long-term exposure may pose significant health risks, including carcinogenic effects.

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F12O2S/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)20(17,18)19 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USAIUDWRPJQRTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F11SO2F, C5F12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 1-Pentanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880137 | |

| Record name | Perfluoropentanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-81-5 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-1-pentanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoropentane-1-sulphonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoropentanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoropentane-1-sulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.